

Contact time required for AmphyI to kill specific pathogens

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Compound of Interest

Compound Name: AmphyI

Cat. No.: B1170723

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Application Notes and Protocols for AmphyI® Disinfectant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reported efficacy and application protocols for **AmphyI®** brand disinfectants, a line of phenolic-based antimicrobial products. The information is intended to guide laboratory and research professionals in the effective use of **AmphyI** for surface disinfection and contamination control.

Product Overview

AmphyI disinfectants are broad-spectrum, hospital-grade antimicrobial agents effective against a range of pathogenic microorganisms. As a phenolic-based disinfectant, **AmphyI**'s primary mode of action is the disruption of microbial cell walls and the denaturation of essential proteins and enzymes, leading to cell death. These products are formulated for use on hard, non-porous surfaces.

Quantitative Efficacy: Contact Time for Pathogen Inactivation

The contact time, or dwell time, is the critical period that a disinfectant must remain wet on a surface to achieve its claimed antimicrobial efficacy. Adherence to these specified times is

essential for ensuring complete disinfection. The following tables summarize the required contact times for specific **Amphyl®** products against various pathogens.

Note: The following data is compiled from available public records. It is crucial to always refer to the specific product label and manufacturer's technical data sheet for the most accurate and up-to-date information, as formulations and regulatory approvals may change.

Amphyl® Brand Disinfectant & Deodorant Spray

Pathogen Category	Specific Pathogen	Contact Time
Bacteria	General Bactericidal Claim	10 minutes
Mycobacterium tuberculosis (TB)	10 minutes	
Viruses	General Virucidal Claim	10 minutes
Human Immunodeficiency Virus Type 1 (HIV-1)	1 minute	
Hepatitis B Virus (HBV)	10 minutes	
Hepatitis C Virus (HCV)	10 minutes	
Influenza A Virus	1 minute	
Human Coronavirus	1 minute	
Fungi	General Fungicidal Claim	10 minutes
Trichophyton mentagrophytes	10 minutes	

Amphyl® Hospital Disinfectant Cleaner Concentrate

Efficacy data for the concentrate is dependent on the dilution used. At the recommended dilution, it is claimed to be effective against *Mycobacterium tuberculosis*, HIV-1, and other bacteria, viruses, and fungi. A general contact time of 10 minutes is recommended for disinfection.

Experimental Protocols: Standardized Efficacy Testing

The contact times listed are determined through standardized testing protocols. The U.S. Environmental Protection Agency (EPA) outlines specific methodologies for evaluating the efficacy of disinfectants. A common protocol for virucidal efficacy is the ASTM E1053 standard test method.

ASTM E1053: Standard Test Method for Efficacy of Virucidal Agents Intended for Inanimate Environmental Surfaces

This method is designed to evaluate the effectiveness of disinfectants against viruses on hard, non-porous surfaces.

Materials:

- Test Virus Culture
- Host Cell Culture (e.g., Vero cells)
- Test Disinfectant (**Amphyl®**)
- Sterile glass or stainless steel carriers
- Neutralizing broth
- Control substance (e.g., sterile saline or buffer)
- Incubator
- Standard virological and microbiological laboratory equipment

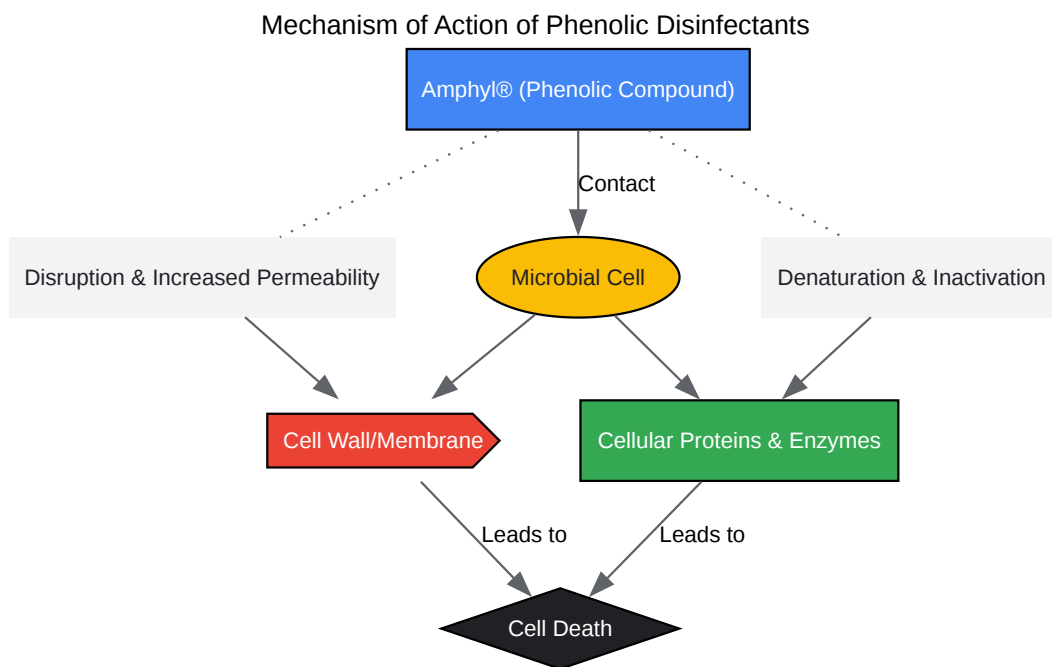
Procedure:

- Inoculation of Carriers: A standardized suspension of the test virus is applied to the surface of the sterile carriers and allowed to dry, creating a film of the virus.

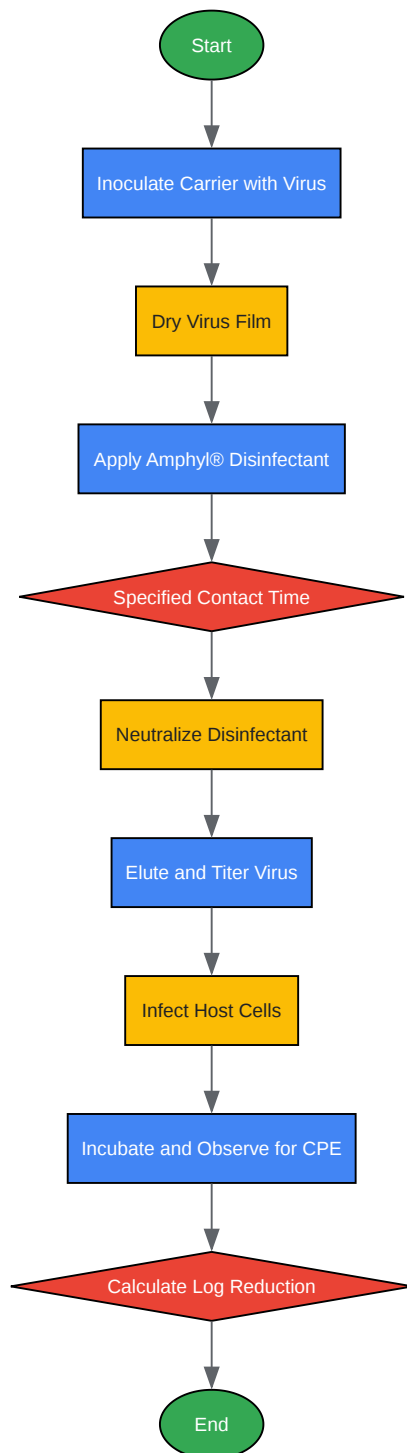
- **Application of Disinfectant:** The test disinfectant (**Amphyl®**) is applied to the dried virus film on the carriers.
- **Contact Time:** The disinfectant is allowed to remain in contact with the virus film for the manufacturer-specified contact time.
- **Neutralization:** After the contact time has elapsed, a neutralizing broth is added to the carriers to stop the antimicrobial action of the disinfectant.
- **Virus Elution and Titration:** The remaining virus is eluted from the carriers and serial dilutions are prepared.
- **Infection of Host Cells:** The dilutions are used to inoculate host cell cultures.
- **Incubation and Observation:** The cell cultures are incubated and observed for cytopathic effects (CPE), which indicate viral replication.
- **Calculation of Viral Titer:** The viral titer is calculated to determine the log reduction of the virus achieved by the disinfectant compared to a control carrier treated with a substance that does not have virucidal properties.

Visualizations

Signaling Pathway of Phenolic Disinfectants



Experimental Workflow: ASTM E1053 Virucidal Efficacy Test

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